

# Pulchinenoside E4 CAS number and molecular formula

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## Compound of Interest

Compound Name: *Pulchinenoside E4*

Cat. No.: *B12376752*

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## Technical Guide: Pulchinenoside E4

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Details

**Pulchinenoside E4** is an oleanane-type triterpenoidal saponin isolated from the roots of *Pulsatilla chinensis*. This document provides a comprehensive overview of its chemical properties, biological activity, and relevant experimental protocols.

### Data Presentation

Parameter	Value	Reference
CAS Number	1415553-83-1	[1]
Molecular Formula	C <sub>59</sub> H <sub>96</sub> O <sub>25</sub>	[1]
Molecular Weight	1205.38 g/mol	[1]
Source	Roots of <i>Pulsatilla chinensis</i> (Bunge) Regel	[1]
Compound Type	Oleanane-type Triterpenoidal Saponin	[1]

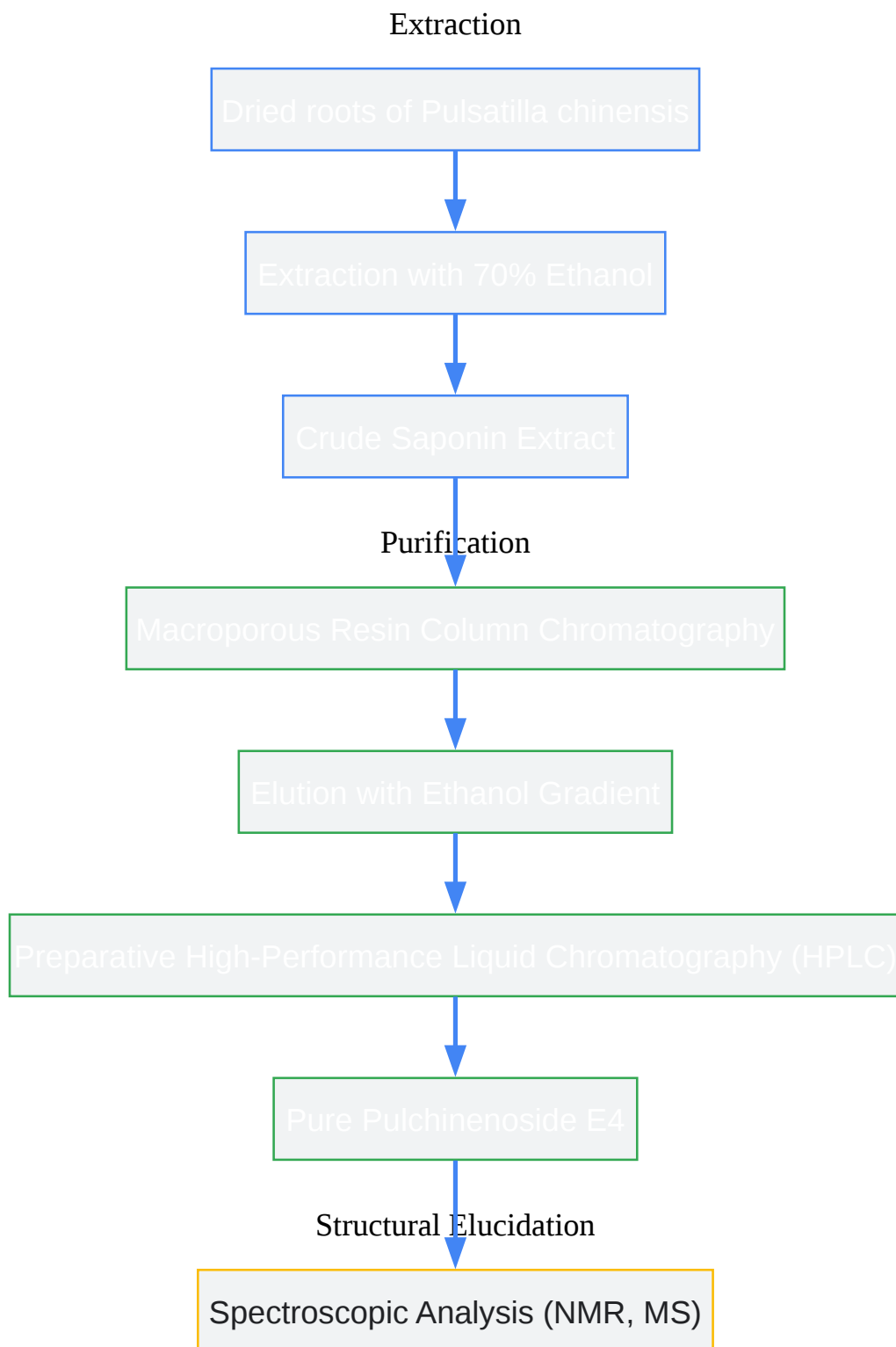
### Biological Activity

**Pulchinenoside E4** has demonstrated moderate cytotoxic activity against a panel of human cancer cell lines, including A549 (lung carcinoma) and SGC-7901 (gastric adenocarcinoma), as well as the normal human hepatic cell line HL-7702. The structure-activity relationship of saponins from *Pulsatilla chinensis* suggests that the presence of a free carboxylic group at the C-28 position and the nature of the glycosidic chain at the C-3 position are crucial for their cytotoxic effects.

## Experimental Protocols

### Isolation and Purification of Pulchinenoside E4

A general workflow for the isolation and purification of triterpenoidal saponins from *Pulsatilla chinensis* involves the following steps:



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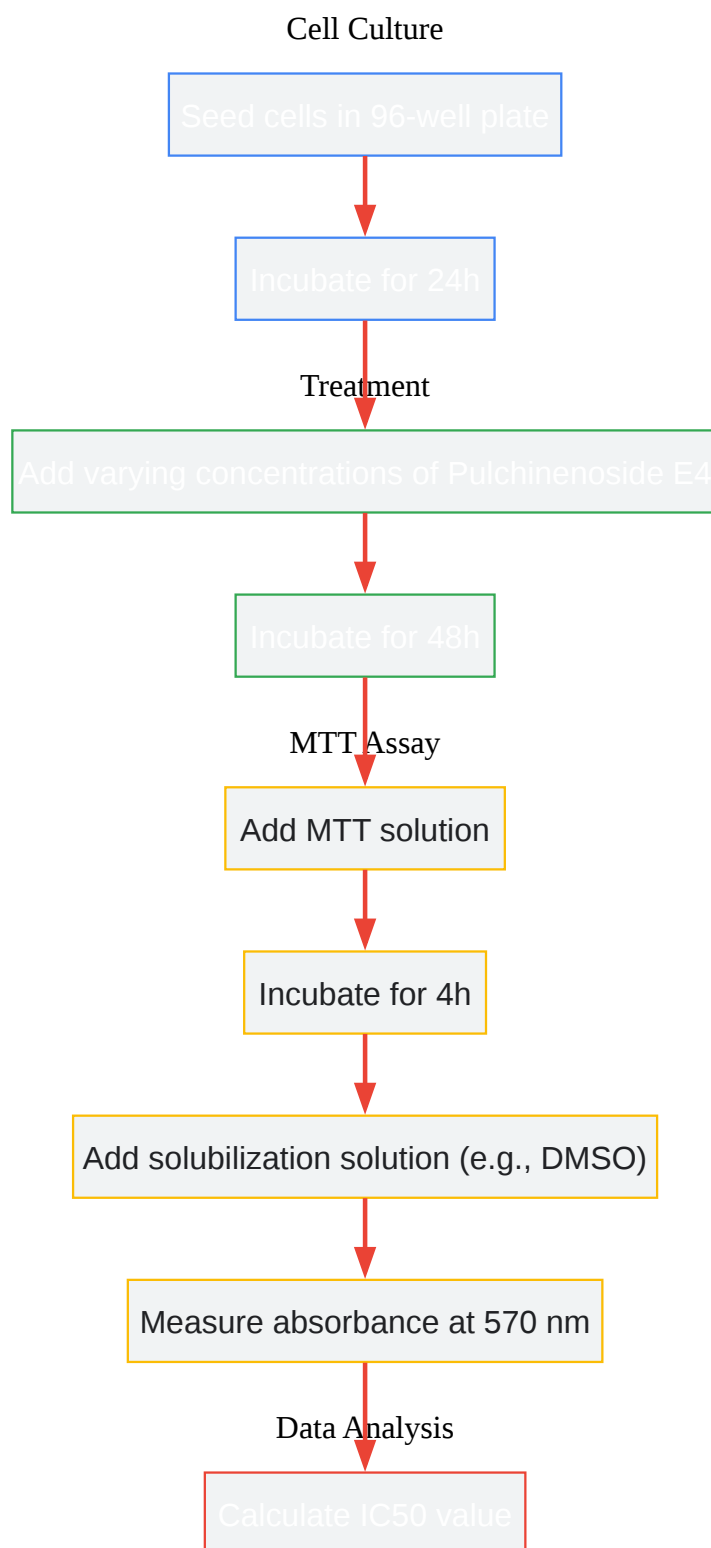
Isolation workflow for **Pulchinenoside E4**.

#### Methodology:

- **Extraction:** The air-dried and powdered roots of *Pulsatilla chinensis* are extracted with a 70% aqueous ethanol solution under reflux. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
- **Preliminary Purification:** The crude extract is subjected to column chromatography on a macroporous resin (e.g., D101). The column is washed with water to remove impurities, and the saponins are subsequently eluted with a gradient of ethanol in water.
- **Fractionation:** The saponin-rich fraction is further fractionated using repeated column chromatography on silica gel and ODS (octadecylsilane) columns with different solvent systems.
- **Final Purification:** Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Pulchinenoside E4**.
- **Structural Elucidation:** The structure of the isolated compound is determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

## Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of **Pulchinenoside E4** can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.



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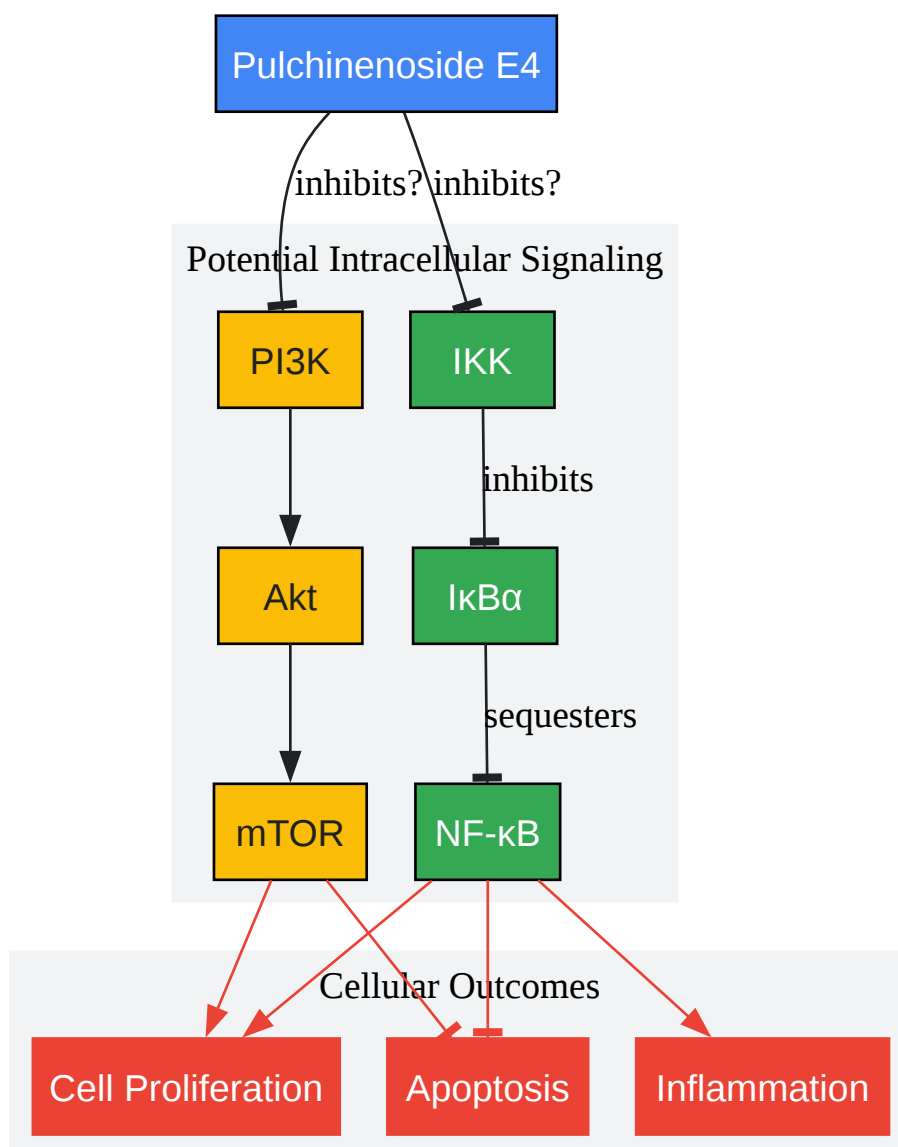
MTT assay workflow for cytotoxicity.

#### Methodology:

- **Cell Seeding:** Cancer cells (e.g., A549, SGC-7901) are seeded in 96-well plates at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells per well and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of **Pulchinenoside E4** (typically in a range from 0.1 to 100  $\mu$ M) dissolved in the culture medium. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The plates are incubated for a specified period, generally 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **MTT Addition:** After the incubation period, the medium is replaced with a fresh medium containing MTT (final concentration of 0.5 mg/mL), and the plates are incubated for another 4 hours.
- **Formazan Solubilization:** The medium containing MTT is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The cell viability is expressed as a percentage of the control. The IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

## Potential Signaling Pathways

While the specific signaling pathways modulated by **Pulchinenoside E4** have not been definitively elucidated, related triterpenoid saponins from *Pulsatilla chinensis* have been shown to exert their anticancer effects through various mechanisms. These include the induction of apoptosis and cell cycle arrest. Potential signaling pathways that may be affected by **Pulchinenoside E4** and warrant further investigation include the PI3K/Akt/mTOR and NF- $\kappa$ B pathways.



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Hypothetical signaling pathways for **Pulchinenoside E4**.

This guide provides a foundational understanding of **Pulchinenoside E4** for research and development purposes. Further studies are required to fully elucidate its mechanism of action and therapeutic potential.

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## References

- 1. assaygenie.com [assaygenie.com]
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